Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-15(19)13-10(2)11(3)22-14(13)16-12(18)9-17-5-7-20-8-6-17/h4-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHYYNNOIULQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Protocol
The Gewald reaction involves condensing 3-oxopentane-2,4-dione (acetylacetone) with ethyl cyanoacetate in the presence of elemental sulfur and a base such as morpholine or triethylamine. The reaction proceeds via a Michael addition-cyclization mechanism, yielding ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Representative Conditions
| Component | Quantity/Molar Ratio |
|---|---|
| Acetylacetone | 1.0 equiv |
| Ethyl cyanoacetate | 1.2 equiv |
| Sulfur | 1.5 equiv |
| Morpholine (base) | 2.0 equiv |
| Solvent (Ethanol) | 50 mL per 10 mmol |
| Temperature | 80–90°C, 6–8 hours |
The product is isolated via filtration or extraction, with yields typically exceeding 70%.
The introduction of the morpholin-4-ylacetyl moiety to the 2-amino group of the thiophene core is critical. This step parallels methodologies used for analogous compounds, such as ethyl 4,5-dimethyl-2-(((4-methylphenyl)sulfonyl)amino)thiophene-3-carboxylate and ethyl 2-[(phenylsulfonyl)amino]thiophene-3-carboxylates.
Acylation with Morpholin-4-ylacetyl Chloride
The amino group undergoes nucleophilic acylation using morpholin-4-ylacetyl chloride under Schotten-Baumann conditions. A two-phase system (water and dichloromethane) with sodium bicarbonate as the base facilitates the reaction.
Reaction Scheme
Optimized Parameters
-
Molar Ratio : 1:1.2 (amine:acyl chloride)
-
Temperature : 0–5°C (initial), then room temperature
-
Reaction Time : 4–6 hours
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Workup : The organic layer is washed with dilute HCl (5%) to remove excess base, followed by water, and dried over Na₂SO₄.
Alternative Acylating Agents
While morpholin-4-ylacetyl chloride is ideal, in situ activation of morpholin-4-ylacetic acid using coupling agents (e.g., DCC/DMAP) in anhydrous THF offers an alternative route. This method minimizes side reactions such as hydrolysis of the acyl chloride.
Structural Confirmation and Analytical Data
While experimental data for the target compound are unavailable, comparative analysis with analogs provides benchmarks:
Spectroscopic Characteristics
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically resolves the compound with a retention time of 12–14 minutes, assuming polarity similar to CID 278784.
Challenges and Optimization Considerations
Competing Side Reactions
Yield Enhancement Strategies
-
Microwave Assistance : Shortening reaction times (e.g., 30 minutes at 80°C) while maintaining yields >85%.
-
Catalytic Zinc Dust : Improves acylation efficiency, as seen in analogous hydrazide syntheses.
Comparative Analysis with Structural Analogs
The table below contrasts synthetic parameters for related compounds:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has demonstrated significant potential in pharmacology due to its diverse biological activities.
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, exhibit anticancer properties. Studies have shown that compounds with thiophene structures can inhibit the growth of various cancer cell lines. For instance, a study evaluated multiple thiophene derivatives for their anticancer efficacy against human tumor cell lines and found that some exhibited moderate to strong growth inhibition effects, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Thiophene derivatives have been studied for their ability to combat bacterial infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Antioxidant Activity
Additionally, the antioxidant properties of this compound have been explored. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Compounds similar to this one have been tested for their capacity to scavenge free radicals and protect cells from oxidative damage .
Case Study 1: Anticancer Efficacy Evaluation
A comprehensive study evaluated a series of thiophene derivatives for their anticancer properties using various human cancer cell lines. This compound was included in this evaluation and demonstrated significant cytotoxic effects against renal and breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, this compound was tested against standard antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable antioxidant activity, making it a candidate for formulation in nutraceuticals aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The thiophene core may also play a role in binding to targets or participating in redox reactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
The morpholino group significantly impacts solubility and logP (a measure of lipophilicity):
Key Observations :
- The morpholino derivative has higher hydrogen-bonding capacity, favoring aqueous solubility compared to aliphatic analogs.
- The oxolane-containing compound exhibits lower density, suggesting less compact molecular packing .
Structural and Crystallographic Insights
- Crystal Packing: reports the crystal structure of a simpler analog (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate), showing planar thiophene rings and intermolecular hydrogen bonds. The morpholino group in the target compound likely introduces conformational flexibility and additional hydrogen-bonding interactions .
Biological Activity
Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄S |
| Molecular Weight | 326.41 g/mol |
| CAS Number | 62349-11-5 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells.
IC50 Values
The compound exhibited an IC50 value of approximately 23.2 μM in MCF-7 cells, indicating substantial potency in inducing apoptosis and inhibiting cell proliferation. The following table summarizes the IC50 values for different compounds tested in similar studies:
| Compound | IC50 (μM) |
|---|---|
| This compound | 23.2 |
| Compound A | 29.5 |
| Compound B | 45.0 |
| Compound C | 52.9 |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells, with a notable percentage of cells undergoing necrosis.
- Cell Cycle Arrest : The compound caused G2/M phase arrest and S phase accumulation in treated cells, indicating interference with normal cell cycle progression.
- Inhibition of Autophagy : While the compound did not significantly induce autophagic cell death, it inhibited autophagic processes that could otherwise contribute to cell survival.
In Vivo Studies
In vivo experiments further demonstrated the efficacy of this compound in reducing tumor growth in animal models. The compound was administered in multiple doses starting from day seven after tumor inoculation, resulting in a significant decrease in tumor mass compared to untreated controls.
Tumor Weight Reduction
The following table summarizes the tumor weight reduction observed during the study:
| Treatment | Tumor Weight (mg) | Reduction (%) |
|---|---|---|
| Control | 155 | - |
| Ethyl 4,5-dimethyl... | 70 | 54 |
| 5-Fluorouracil (5-FU) | 50 | 67 |
Case Studies and Research Findings
Several case studies have documented the promising therapeutic potential of this compound:
- Study on MCF-7 Cells : A study indicated that this compound effectively reduced cell viability by approximately 26.86% after a 48-hour treatment period.
- Hepatotoxicity Assessment : The compound showed a significant reduction in liver enzyme levels (ALT and AST), indicating a protective effect against hepatocellular toxicity often associated with cancer treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sequential functionalization of a thiophene core. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can undergo acylation with morpholin-4-ylacetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Key factors include solvent choice (e.g., toluene or dichloromethane), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Yields are optimized by maintaining inert atmospheres and using catalytic agents like DMAP for acylations .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology : Use ¹H/¹³C NMR to confirm the morpholine ring (δ ~3.6–3.8 ppm for N-CH₂ groups) and ester carbonyl (δ ~165–170 ppm). IR spectroscopy identifies the amide carbonyl (1680–1700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight with [M+H]⁺ peaks . High-resolution mass spectrometry (HRMS) is critical for distinguishing isobaric impurities .
Q. What safety protocols are essential for handling this compound, given its potential hazards?
- Guidelines : Refer to SDS data for analogs (e.g., skin/eye irritation risks, respiratory toxicity). Use PPE (gloves, goggles, respirators for powder handling), and work in fume hoods. Store in airtight containers at 2–8°C to prevent hydrolysis . Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction pathways be optimized to enhance the regioselectivity of the morpholin-4-ylacetyl group introduction?
- Methodology : Computational modeling (DFT) predicts electrophilic sites on the thiophene ring. Experimental validation involves adjusting electron-withdrawing/donating substituents and using directing groups (e.g., nitro or amino). Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Lewis acids) can refine selectivity. Parallel synthesis with automated liquid handlers enables rapid screening .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiophene derivatives?
- Analysis : Cross-validate assays (e.g., antioxidant DPPH vs. FRAP; anti-inflammatory COX-2 vs. LOX inhibition). Use orthogonal analytical methods (HPLC purity >99%, Karl Fischer titration for water content) to exclude batch variability . Meta-analysis of SAR studies identifies critical substituents (e.g., morpholine’s role in enhancing solubility vs. methyl groups’ steric effects) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
- Protocol : Grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for the morpholine ring. Compare with WinGX-generated ORTEP diagrams to confirm bond angles and torsional strain . For polymorph screening, employ PXRD and DSC to correlate crystal packing with stability .
Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?
- Workflow : Perform molecular docking (AutoDock Vina) against targets like COX-2 or kinases, using homology models if crystallographic data are unavailable. ADMET predictions (SwissADME, pkCSM) assess logP, bioavailability, and CYP450 interactions. MD simulations (GROMACS) evaluate conformational dynamics in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
